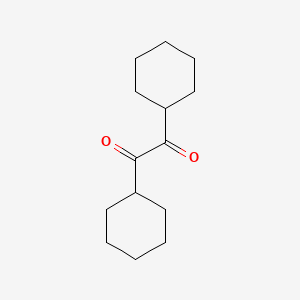

Ethanedione, dicyclohexyl-

Description

Contextualizing Ethanedione, dicyclohexyl- within the Class of 1,2-Diketones

1,2-Diketones, or α-diketones, are a class of organic compounds containing two adjacent carbonyl groups. This arrangement of functional groups leads to unique chemical properties that distinguish them from monoketones. A notable feature of 1,2-diketones is the relatively long carbon-carbon bond between the two carbonyl carbons, which is attributed to the electrostatic repulsion between the partial positive charges on these atoms.

The reactivity of 1,2-diketones is diverse. They can undergo condensation reactions with a variety of nucleophiles, particularly bifunctional reagents like amines and diamines, to form a wide range of heterocyclic compounds. wikipedia.org Furthermore, the carbonyl groups can be reduced to form 1,2-diols or can participate in various coupling reactions. The photochemistry of α-diketones is another area of significant research, with applications in photopolymerization and as photoinitiators. sggscollegepatnacity.ac.in

Historical Perspectives on the Chemical Research of Dicyclohexyl-ethanedione

Another established route to 1,2-diketones is the oxidation of the corresponding 1,2-diols. Given that (1R,2R)-1,2-dicyclohexyl-1,2-ethanediol is a commercially available and well-studied chiral auxiliary, its oxidation would provide a direct pathway to Ethanedione, dicyclohexyl-. nih.gov The existence and use of derivatives such as (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine in contemporary research strongly implies that its diketone precursor, Ethanedione, dicyclohexyl-, has been a known and accessible compound for some time.

Contemporary Research Significance of Ethanedione, dicyclohexyl-

The modern significance of Ethanedione, dicyclohexyl- lies primarily in its role as a key synthetic intermediate. Its derivatives, particularly the corresponding chiral diols and diamines, are of considerable interest in the field of asymmetric synthesis.

For example, (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine, which is synthesized from Ethanedione, dicyclohexyl-, serves as a valuable chiral ligand in asymmetric catalysis. The bulky cyclohexyl groups provide significant steric hindrance, which can lead to high levels of enantioselectivity in metal-catalyzed reactions. These chiral diamines are used as building blocks for more complex ligands and have applications in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Furthermore, the general class of 1,2-diones is being investigated for a range of biological activities. adichemistry.com While specific studies on the biological profile of Ethanedione, dicyclohexyl- are limited, its structural motifs suggest potential for further investigation in medicinal chemistry. The reactivity of the diketone functionality allows for its incorporation into larger, more complex molecular architectures, making it a versatile building block in the synthesis of novel organic materials and biologically active compounds. wikipedia.org

Future Directions in the Scholarly Investigation of Dicyclohexyl-ethanedione

The future of research involving Ethanedione, dicyclohexyl- is likely to follow several promising trajectories. A key area for development is the exploration of more sustainable and efficient synthetic routes to this compound and other 1,2-diketones. This includes the use of greener oxidizing agents and catalytic systems to minimize waste and improve atom economy.

The photochemical properties of Ethanedione, dicyclohexyl- remain a largely unexplored area. Given the rich photochemistry of α-diketones, investigating its behavior upon irradiation could lead to new applications in areas such as photoredox catalysis, materials science, and the light-induced synthesis of complex molecules.

Finally, a more thorough investigation into the biological activities of Ethanedione, dicyclohexyl- and its derivatives is warranted. Its unique combination of lipophilic cyclohexyl groups and a reactive diketone core could lead to the discovery of novel enzyme inhibitors or other bioactive molecules. The development of new synthetic methodologies to create a library of derivatives will be crucial for exploring their structure-activity relationships.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dicyclohexylethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDFMOMBVDVEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473153 | |

| Record name | Ethanedione, dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951-88-2 | |

| Record name | 1,2-Dicyclohexylethane-1,2-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedione, dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICYCLOHEXYLETHANE-1,2-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ699JF2AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Reactions Involving Ethanedione, Dicyclohexyl

Photochemistry of Dicyclohexyl-ethanedione

The photochemistry of 1,2-diketones, such as ethanedione, dicyclohexyl-, is characterized by the reactivity of their excited states upon absorption of light. The presence of two adjacent carbonyl groups dictates the electronic transitions and subsequent photochemical pathways. The absorption of light, typically in the UV-Vis region, promotes the molecule to an excited singlet state (S1), which can then undergo intersystem crossing to a longer-lived triplet state (T1). It is often the triplet state that is responsible for the observed photochemical reactions.

Norrish Type II Photoreactions of Triplet-Excited 1,2-Diketones

The Norrish Type II reaction is a characteristic photochemical process for ketones and aldehydes possessing an accessible γ-hydrogen. chemistnotes.comwikipedia.org This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. chemistnotes.comwikipedia.org For ethanedione, dicyclohexyl-, the cyclohexyl rings provide ample γ-hydrogens that can be abstracted.

Upon formation from the triplet-excited state of the diketone, the 1,4-biradical can undergo two principal secondary reactions:

Fragmentation (β-scission): This pathway leads to the cleavage of the bond between the α- and β-carbon atoms, resulting in the formation of an enol and an alkene. The enol will subsequently tautomerize to the more stable keto form.

Intramolecular Recombination (Norrish-Yang reaction): The two radical centers of the biradical can combine to form a new carbon-carbon bond, yielding a substituted cyclobutanol (B46151) derivative. wikipedia.org

The competition between fragmentation and cyclization is dependent on factors such as the conformation of the 1,4-biradical and the substitution pattern of the molecule. youtube.com In rigid systems, cyclization is often favored, whereas in more flexible acyclic systems, fragmentation can be a major pathway. youtube.com

Studies on Excited State Dynamics and Energy Transfer Processes

The excited state dynamics of 1,2-diketones are complex and involve several competing processes. Following excitation, the molecule can relax to the ground state via radiative (fluorescence and phosphorescence) or non-radiative pathways. Non-radiative decay can occur through internal conversion or intersystem crossing to the triplet state.

Energy transfer is another critical process in the photochemistry of these compounds. An excited diketone can transfer its excitation energy to another molecule (an acceptor), returning to its ground state while the acceptor is promoted to an excited state. This process can be intermolecular or intramolecular. The efficiency of energy transfer depends on the energetic overlap of the donor's emission spectrum and the acceptor's absorption spectrum, as well as the distance and orientation between the donor and acceptor.

For dicyclohexyl-ethanedione, the excited triplet state can be quenched by suitable triplet quenchers, which can be used to confirm the involvement of the triplet state in a photochemical reaction. The study of these dynamics often involves time-resolved spectroscopic techniques to monitor the formation and decay of transient species like excited states and radicals. nih.govuhu-ciqso.es

Quantum Yield Determinations in Photochemical Transformations

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules undergoing a specific event (e.g., product formation) divided by the number of photons absorbed by the reactant. youtube.comyoutube.com

The determination of quantum yields is crucial for understanding the reaction mechanism and the relative importance of different decay pathways of the excited state. rsc.org A low quantum yield (Φ << 1) indicates that other photophysical or photochemical processes, such as non-radiative decay or reverse reactions, are dominant. youtube.com Conversely, a quantum yield greater than one suggests a chain reaction mechanism, where the initial photochemical step initiates a series of subsequent thermal reactions that generate more product molecules. youtube.com

For the photochemical reactions of dicyclohexyl-ethanedione, the quantum yields of Norrish Type II fragmentation and cyclization would provide insight into the efficiency of these pathways. These values are typically determined by careful actinometry, where the amount of product formed is quantified relative to the amount of light absorbed by the sample.

| Reaction Type | Typical Quantum Yield (Φ) | Conditions |

|---|---|---|

| Norrish Type II Fragmentation | 0.1 - 0.4 | Solution phase, inert atmosphere |

| Norrish-Yang Cyclization | 0.05 - 0.2 | Solution phase, dependent on substrate rigidity |

| Phosphorescence | < 0.1 | Low temperature, rigid matrix |

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a fundamental photochemical process where an electronically excited molecule either donates or accepts an electron from another molecule. nih.govyoutube.com An excited molecule is both a better oxidizing agent and a better reducing agent than its ground-state counterpart.

In the context of dicyclohexyl-ethanedione, its excited state could potentially engage in PET reactions with suitable electron donors or acceptors.

Oxidative Quenching: The excited diketone accepts an electron from a donor molecule, forming a radical anion of the diketone and a radical cation of the donor.

Reductive Quenching: The excited diketone donates an electron to an acceptor molecule, forming a radical cation of the diketone and a radical anion of the acceptor.

The feasibility of a PET process is governed by the thermodynamics of the electron transfer, which can be estimated using the Rehm-Weller equation. This equation relates the free energy change of the electron transfer to the excitation energy of the photosensitizer and the redox potentials of the donor and acceptor.

Thermal Decomposition Pathways and Kinetics

The thermal stability of 1,2-diketones is an important characteristic. At elevated temperatures, these compounds can undergo decomposition through various pathways. The specific products and the kinetics of decomposition depend on the structure of the diketone and the reaction conditions (e.g., presence of oxygen). nih.gov

For ethanedione, dicyclohexyl-, thermal decomposition could potentially involve the homolytic cleavage of the C-C bond between the two carbonyl groups, which is often the weakest bond in the molecule. This would generate two cyclohexanoyl radicals. These radicals could then undergo further reactions such as decarbonylation to form cyclohexyl radicals, which could then combine or abstract hydrogen from other molecules.

The study of thermal decomposition often involves techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the temperatures at which decomposition occurs and the associated energy changes. rsc.orgresearchgate.net The kinetics of the decomposition can be modeled to determine activation energies and reaction orders.

Oxidation and Reduction Reaction Mechanisms

The two carbonyl groups of 1,2-diketones are susceptible to both oxidation and reduction reactions. youtube.comleah4sci.com

Reduction Mechanisms: The reduction of 1,2-diketones can yield a variety of products depending on the reducing agent and reaction conditions.

Reduction to α-hydroxy ketones: Mild reducing agents can selectively reduce one of the carbonyl groups to a hydroxyl group, forming an α-hydroxy ketone.

Reduction to 1,2-diols: Stronger reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, can reduce both carbonyl groups to form a 1,2-diol. leah4sci.com The mechanism of these reductions typically involves the nucleophilic addition of a hydride ion to the carbonyl carbon. leah4sci.com

Reductive Coupling: In the presence of certain metals, 1,2-diketones can undergo reductive coupling to form alkenes.

Oxidation Mechanisms: The oxidation of 1,2-diketones can lead to cleavage of the carbon-carbon bond between the carbonyl groups.

Oxidative Cleavage: Strong oxidizing agents, such as peroxy acids or potassium permanganate (B83412), can cleave the C-C bond between the two carbonyls to yield two carboxylic acids. In the case of ethanedione, dicyclohexyl-, this would produce two molecules of cyclohexanecarboxylic acid. The mechanism of this reaction can involve the formation of a cyclic intermediate with the oxidizing agent.

The redox chemistry of 1,2-diketones can also involve single-electron transfer processes, particularly in electrochemical reactions or in reactions catalyzed by transition metals, leading to the formation of radical ion intermediates. nih.gov

Computational and Theoretical Studies of Ethanedione, Dicyclohexyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules from first principles. These methods, which solve the Schrödinger equation for a given molecular system, can predict a wide range of properties, including molecular structures, energies, and electron distribution.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like Ethanedione, dicyclohexyl-. DFT calculations can elucidate key structural and electronic features.

Detailed DFT studies would typically involve geometry optimization to find the lowest energy conformation of the molecule. This would provide precise data on bond lengths, bond angles, and dihedral angles. For Ethanedione, dicyclohexyl-, particular attention would be paid to the C-C bond of the ethanedione moiety and the bonds connecting the cyclohexyl rings. The orientation of the two cyclohexyl groups relative to the central dicarbonyl fragment is a key structural parameter.

Furthermore, DFT is used to calculate electronic properties that govern reactivity. These include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of electron density and the electrostatic potential map can also be calculated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For Ethanedione, dicyclohexyl-, the carbonyl carbons are expected to be electrophilic sites, while the oxygen atoms would be nucleophilic centers.

Table 1: Hypothetical DFT-Calculated Ground State Properties of Ethanedione, dicyclohexyl-

| Property | Calculated Value | Units |

| Total Energy | [Value] | Hartrees |

| C=O Bond Length | [Value] | Ångströms |

| C-C (dione) Bond Length | [Value] | Ångströms |

| C-C (ring-dione) Bond Length | [Value] | Ångströms |

| Dihedral Angle (OC-CO) | [Value] | Degrees |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

| Dipole Moment | [Value] | Debye |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information, albeit at a greater computational expense than DFT.

For Ethanedione, dicyclohexyl-, high-accuracy ab initio calculations could be employed to refine the results obtained from DFT. For instance, while DFT is generally reliable for ground-state geometries, more sophisticated methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are often considered the "gold standard" for calculating accurate energies. These methods would be particularly useful for benchmarking the energies of different conformers or for studying excited states, which can be challenging for standard DFT functionals.

Computational Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data. For Ethanedione, dicyclohexyl-, theoretical calculations can predict key spectroscopic signatures that would aid in its experimental characterization.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can predict the IR spectrum. The most prominent peaks for Ethanedione, dicyclohexyl- would be the C=O stretching vibrations of the ketone groups. The exact frequency of these vibrations can be sensitive to the conformation of the molecule and the electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations would predict the chemical shifts for the different protons and carbons in the cyclohexyl rings and the carbonyl carbons. The predicted NMR spectra can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. For Ethanedione, dicyclohexyl-, the n→π* and π→π* transitions of the carbonyl groups would be of primary interest.

Table 2: Hypothetical Predicted Spectroscopic Data for Ethanedione, dicyclohexyl-

| Spectroscopy | Feature | Predicted Value |

| IR | C=O Stretch | [Value] cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon | [Value] ppm |

| ¹H NMR | Cyclohexyl Protons | [Range of Values] ppm |

| UV-Vis | λ_max (n→π*) | [Value] nm |

Note: The values in this table are hypothetical and would be derived from specific computational methods.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations allow for the exploration of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

MD simulations can also be used to study intermolecular interactions, for example, by simulating Ethanedione, dicyclohexyl- in a solvent. This would reveal how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping out the potential energy surface for a chemical reaction, it is possible to identify the transition states, which are the energy maxima along the reaction pathway. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For Ethanedione, dicyclohexyl-, computational modeling could be used to study various potential reactions, such as nucleophilic addition to the carbonyl carbons or reduction of the ketone groups. By calculating the structures and energies of the reactants, products, and transition states, one can predict the most likely reaction pathways and the conditions under which they might occur. For example, the reaction with a nucleophile could be modeled to determine whether it proceeds via a concerted or stepwise mechanism.

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to chemical reactivity only)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. While often applied to biological activity, the principles of QSAR can also be used to model chemical reactivity.

For a series of related diketones including Ethanedione, dicyclohexyl-, a QSAR model could be developed to predict their reactivity towards a specific reaction. This would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological.

A statistical model, such as multiple linear regression or machine learning algorithms, would then be used to correlate these descriptors with an experimental measure of reactivity (e.g., reaction rate constant). A successful QSAR model could then be used to predict the reactivity of new, unsynthesized compounds in the series, thereby guiding the design of molecules with desired reactive properties. For Ethanedione, dicyclohexyl-, descriptors such as the energy of the LUMO and the partial charge on the carbonyl carbons would likely be important predictors of its reactivity towards nucleophiles.

Computational Approaches to Ligand-Metal Interactions

Computational and theoretical studies are pivotal in elucidating the intricate nature of interactions between ligands and metal centers. While specific computational research on Ethanedione, dicyclohexyl- is not extensively documented in publicly available literature, a wealth of information exists for analogous α-diketone and dicarbonyl metal complexes. These studies provide a robust framework for understanding the potential coordination behavior and electronic properties of metal complexes involving dicyclohexyl-ethanedione. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in this field. acs.orgnih.govacs.org

Theoretical Frameworks and Methodologies

DFT has become a cornerstone for investigating the electronic structure and properties of transition metal complexes. nsf.gov It offers a balance between computational cost and accuracy, making it suitable for studying relatively large systems that include organic ligands and metal ions. Functionals like B3LYP are commonly employed to calculate optimized geometries, binding energies, and electronic properties of these complexes. nih.govacs.org For instance, in the study of reduced 1,2-diketone ligands with chromium and vanadium, DFT calculations were crucial in determining the electronic structures and the nature of the magnetic coupling between the metal center and the radical ligands. acs.orgnih.gov

Furthermore, the interaction of metal ions with dicarbonyl ligands can be explored in the gas phase using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with DFT calculations. This approach helps in identifying the stoichiometry of the resulting complexes and predicting their three-dimensional structures. nih.gov For example, studies on the coordination of Be²⁺ with 1,2-diketones like benzil (B1666583) have utilized DFT to understand the formation of [Be(benzil)n]²⁺ complexes. nih.gov

Energy Decomposition Analysis (EDA) is another powerful computational tool that dissects the metal-ligand bond into physically meaningful components, such as electrostatic interactions, Pauli repulsion, and orbital interactions (charge transfer). acs.org This method provides deep insights into the nature of the bonding, clarifying the roles of σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand. Such analyses are critical for a comprehensive understanding of the stability and reactivity of metal carbonyl complexes. acs.org

Insights from Analogous Systems

Computational studies on various diketone and dicarbonyl metal complexes reveal key aspects of their ligand-metal interactions. Research on rhodium gem-dicarbonyls on a TiO₂ surface, for instance, employs DFT to predict stable adsorption geometries and vibrational frequencies, which are then compared with experimental spectroscopic data. arxiv.org

In the context of mixed-ligand complexes, theoretical calculations help in confirming the coordination environment of the metal ion and understanding the electronic transitions observed in UV-Vis spectra. researchgate.netnih.gov For β-diketone metal complexes, DFT calculations have been used to support experimentally determined geometries, such as octahedral or tetrahedral arrangements around the metal center. researchgate.net

The following tables summarize the types of data typically generated from computational studies of analogous α-diketone and dicarbonyl metal complexes, which would be relevant for understanding the behavior of Ethanedione, dicyclohexyl-.

Table 1: Representative Computational Methods and Their Applications in the Study of Diketone-Metal Complexes

| Computational Method | Application | Investigated Properties | Reference |

| Density Functional Theory (DFT) | Electronic structure calculation, Geometry optimization | Optimized geometries, Binding energies, Electronic states, Magnetic coupling | acs.orgnih.gov |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra | Excitation energies, Oscillator strengths, Nature of electronic transitions | acs.org |

| Electrospray Ionization MS with DFT | Gas-phase coordination chemistry | Stoichiometry of complexes, Gas-phase structures | nih.gov |

| Energy Decomposition Analysis (EDA) | Analysis of metal-ligand bonding | Electrostatic interactions, Pauli repulsion, Orbital contributions (σ-donation, π-backbonding) | acs.org |

Table 2: Illustrative Calculated Parameters for Analogous Diketone-Metal Complexes

| Complex Type | Metal Ion | Calculated Parameter | Value/Observation | Reference |

| Reduced 1,2-Diketone Complex | Cr(III) | Spin State | Antiferromagnetic coupling between Cr(III) and ligand radicals leading to S=0 ground state. | acs.orgnih.gov |

| Reduced 1,2-Diketone Complex | V(IV) | Geometry | Trigonal prismatic geometry enforced by Na⁺ counterions. | acs.orgnih.gov |

| 1,2-Diketone Complex (Benzil) | Be(II) | Complex Formation | Formation of [Be(benzil)n]²⁺ (n=2-4) ions observed. | nih.gov |

| Rhodium gem-dicarbonyl on TiO₂ | Rh(I) | Vibrational Frequencies | Calculated frequencies confirm experimental IR spectra for the dicarbonyl species. | arxiv.org |

| Mixed-Ligand β-Diketone Complex | Co(II), Ni(II) | Geometry | Octahedral geometry confirmed by electronic spectra and magnetic moments. | researchgate.net |

These examples underscore the power of computational chemistry in providing a detailed picture of ligand-metal interactions. For a novel ligand such as Ethanedione, dicyclohexyl- , similar computational approaches would be invaluable in predicting its coordination preferences with different metal ions, the stability of the resulting complexes, and their electronic and spectroscopic properties. The bulky dicyclohexyl groups would likely introduce significant steric effects, which could be precisely modeled and their impact on the geometry and stability of the metal complexes quantified through these theoretical methods.

Advanced Applications of Ethanedione, Dicyclohexyl in Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Organic Scaffolds

The α-diketone moiety is a versatile functional group that serves as a valuable starting point for the construction of complex molecular architectures. Ketones, in general, are considered strategic building blocks due to the vast number of transformations they can undergo. nih.gov The two adjacent carbonyl groups in compounds like ethanedione, dicyclohexyl- can react independently or in concert to form a variety of heterocyclic and carbocyclic systems.

Research has shown that α-diketones are useful precursors for synthesizing highly substituted nitrogen heterocycles like pyrazines and imidazoles. acs.org For example, various aryl-substituted α-diketones can be catalytically condensed with diamines to produce these important scaffolds. acs.org Similarly, the reaction of α-diketones with Grignard reagents in the presence of a titanocene (B72419) dichloride catalyst can lead to α-ketols, which are themselves useful intermediates. nih.gov The bulky cyclohexyl groups in ethanedione, dicyclohexyl- would be expected to heavily influence the stereochemical outcome of such additions. One specific study investigated the addition of various methyl-based organometallic reagents to 1,2-dicyclohexylethanedione, leading to the formation of diastereoisomeric glycols, highlighting its utility in creating stereochemically complex products. researchgate.net

The reactivity of the α-diketone group makes it a key component in synthesizing diverse molecular scaffolds, which is a crucial aspect of developing compound libraries for drug discovery. acs.org The ability to construct complex, three-dimensional molecules from relatively simple starting materials like ethanedione, dicyclohexyl- is a cornerstone of modern medicinal chemistry. researchgate.net

Applications in Photoredox Catalysis and Photo-initiated Transformations

The photochemistry of α-diketones is a rich and extensively studied field. researchgate.net These compounds can absorb light, typically in the near-UV or visible region, to reach an excited state that can initiate a variety of chemical transformations. This property makes them suitable for applications in photoredox catalysis and other photo-initiated reactions. researchgate.netpublish.csiro.au

Upon photo-irradiation, α-diketones can engage in several reaction pathways, including:

Hydrogen Abstraction: In the presence of a hydrogen donor, the excited diketone can abstract a hydrogen atom, leading to reduction products. For instance, the photolysis of certain α-diketones in solvents like toluene (B28343) or cyclopentene (B43876) results in the formation of α-hydroxy-ketones. researchgate.net

Cycloadditions: α-Diketones can participate in photo-induced cycloaddition reactions with alkenes and alkynes. nih.gov Depending on the specific diketone and reaction partner, these can proceed as [2+2], [4+2], or even [4+4] cycloadditions, yielding complex cyclic structures like oxetanes and dihydrodioxines. nih.govmdpi.com

Photo-oxidation: In the presence of oxygen, irradiation can lead to oxidative cleavage, forming carboxylic acid or anhydride (B1165640) products. publish.csiro.au

While the specific photochemistry of ethanedione, dicyclohexyl- is not extensively detailed, its structural similarity to other aliphatic and aromatic α-diketones like camphorquinone (B77051) and benzil (B1666583) suggests it would exhibit analogous reactivity. publish.csiro.auoup.com The ability to use light to drive reactions under mild conditions is a key advantage of photoredox catalysis, and α-diketones represent a fundamental class of photoactive molecules for this purpose. nih.govresearchgate.net

| α-Diketone Example | Photo-reaction Type | Product Type(s) | Reference |

| Phenanthrenequinone | Cycloaddition with Olefins | [2+2] Keto oxetanes, [4+2] Dihydrodioxines | nih.gov |

| N-acetylisatin | Cycloaddition with Alkenes | [2+2] Cycloadducts | mdpi.com |

| Benzil | Photo-oxidation | Benzoic acid, Benzaldehyde | mdpi.com |

| Pyrene-4,5-dione | Hydrogen Abstraction | α-hydroxy-ketone | researchgate.net |

Utility in Novel Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to all organic synthesis. alevelchemistry.co.uk The unique electronic structure of the α-dicarbonyl unit in ethanedione, dicyclohexyl- provides multiple pathways for such bond formations.

Carbon-Carbon Bond Formation: The enolates derived from α-diketones are key intermediates in forming new C-C bonds. A notable example is the CO₂-assisted synthesis of non-symmetric α-diketones from aldehydes, which proceeds through C-C bond formation. researchgate.net While this reaction builds an α-diketone, it showcases the reactivity patterns central to this functional group. Additionally, α-diketones can undergo reductive coupling reactions. For example, the reaction of α-diketones with Grignard reagents, catalyzed by Cp₂TiCl₂, results in the formation of α-ketols, a net reduction and C-H bond formation. nih.gov More directly, the addition of organometallic reagents like arylboronic acids to α-diketones, catalyzed by transition metals, is a powerful method for creating new C-C bonds and generating valuable tertiary α-hydroxy ketones. acs.org

Carbon-Heteroatom Bond Formation: The electrophilic nature of the carbonyl carbons allows for the addition of a wide range of heteroatom nucleophiles. A significant application is the synthesis of nitrogen-containing heterocycles. For instance, ruthenium nanoparticle catalysts have been used for the synthesis of substituted pyrazines and imidazoles from α-diketones and ammonium (B1175870) sources, which involves the formation of multiple C-N bonds. acs.org The development of transition-metal-free C-X bond-forming reactions is also an active area of research. acs.org

The versatility of the α-diketone functional group makes compounds like ethanedione, dicyclohexyl- potential substrates for a wide array of established and emerging bond-forming methodologies. mdpi.comcognitoedu.org

Development of Selective Reagents and Intermediates Based on Ethanedione, dicyclohexyl-

The reactivity of ethanedione, dicyclohexyl- allows it to serve as a precursor to more selective reagents and as a key reactive intermediate. The transformation of a stable precursor into a transient, reactive species is a common strategy in organic synthesis. mdpi.com

For example, α-diketones can be transformed into a variety of organometallic or metallacyclic compounds through transmetallation. mdpi.com These new species can then act as selective reagents for subsequent reactions. The reaction of α-diketones with low-valent gallium reagents like 'GaI' has been shown to lead to diastereoselective aldol (B89426) coupling reactions, producing complex products with three contiguous stereocenters. rsc.org The specific stereochemical outcome of such reactions would be highly dependent on the nature of the substituents on the diketone, such as the cyclohexyl groups in ethanedione, dicyclohexyl-.

Furthermore, the photochemical cleavage of the C-C bond between the two carbonyls in an α-diketone can generate acyl radicals. This transformation turns the diketone into a radical initiator or a source of acyl fragments for other reactions, representing its use as an intermediate that is consumed to generate the desired functionality.

Exploration as Ligands in Coordination Chemistry and Metal Complexes

Diketone compounds, particularly α- and β-diketones, are a well-established class of ligands in coordination chemistry. alfa-chemistry.com They can coordinate to metal ions to form stable complexes, acting as chelating agents through the two oxygen atoms. These complexes have applications in catalysis, materials science, and as building blocks for metal-organic frameworks (MOFs). mdpi.comalfa-chemistry.com

While β-diketones are more common, α-diketones also form stable complexes with a range of metals. alfa-chemistry.com Research has demonstrated the synthesis of heteroleptic nickel complexes containing both α-diimine and α-diketone ligands. rsc.org These complexes exhibit interesting electronic structures due to the presence of multiple redox-active centers (the metal, the diimine, and the diketone). rsc.org Similarly, α-diketone derivatives have been used to create tridentate ligands that form complexes with various transition metals. acs.org

The coordination ability of ethanedione, dicyclohexyl- would allow it to form complexes with metals like copper, nickel, manganese, and others. mdpi.com The properties of the resulting metal complex, such as its stability, solubility, and catalytic activity, would be influenced by the steric bulk of the two cyclohexyl groups.

| Ligand Type | Metal Ion Examples | Application of Complex | Reference |

| α-Diketone | Nickel(I), Nickel(II) | Model for redox-active systems | rsc.org |

| β-Diketone | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Potential antitumor agents | mdpi.com |

| β-Diketone | Lanthanides (e.g., Eu³⁺, Tb³⁺) | Luminescent materials, sensors | mdpi.com |

| α-Diketone Mono-α-pyridylhydrazone | Fe(II), Co(II), Ni(II) | Tridentate chelate compounds | acs.org |

Integration into Polymeric Materials and Organic Optoelectronic Devices

The incorporation of specific functional groups into polymer backbones is a key strategy for creating advanced materials with tailored properties. The α-diketone unit has been successfully integrated into polymers, imparting unique reactivity and functionality.

A primary application is in the field of photo-curable materials and photoresists, where the α-diketone acts as a photoinitiator for radical polymerization. researchgate.net Novel poly-α-diketones have been synthesized by reacting aromatic dicarboxylic acid chlorides with samarium(II) iodide. tandfonline.com These polymers were found to be amorphous, heat-resistant, and soluble in various organic solvents. A significant feature is that the α-diketone groups within the polymer chain can be further reacted to form other structures, such as polyquinoxalines, which can enhance properties like thermal stability and tensile strength. tandfonline.com

In the realm of optoelectronics, the conversion of alkyne groups in a polymer to α-diketone functionalities has been shown to be an effective method for tuning the optical properties of the material. kfas.org.kw This transformation can alter the emission wavelength of fluorescent copolymers, making them suitable for use as blue emitters in devices like organic light-emitting diodes (OLEDs). kfas.org.kw Although direct polymerization of ethanedione, dicyclohexyl- is not documented, its diol derivative, (1R,2R)-1,2-Dicyclohexylethane-1,2-diol, is noted for its use in producing polymers where specific stereochemistry is required. This suggests that monomers derived from ethanedione, dicyclohexyl- could be valuable for creating specialty polymers.

Use in Chiral Auxiliaries and Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance, particularly in the pharmaceutical industry. nih.gov One powerful strategy in this field is the use of a chiral auxiliary—a stereogenic group that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgyork.ac.uk

While ethanedione, dicyclohexyl- itself is achiral, it can be a key substrate in reactions designed to produce chiral molecules. The nucleophilic addition of organometallic reagents to one of the carbonyl groups of a prochiral α-diketone is a direct route to chiral, tertiary α-hydroxy ketones. acs.org The success of such a reaction depends on using a chiral ligand or catalyst that can effectively differentiate between the two carbonyl groups or their enantiotopic faces. For example, rhodium complexes with chiral sulfur-alkene hybrid ligands have been used to achieve highly enantioselective additions of arylboronic acids to various α-diketones. acs.org

Furthermore, α-diketones are precursors in the asymmetric synthesis of chiral α-amino ketones, which are vital scaffolds in medicinal chemistry. nih.govorganic-chemistry.org These syntheses can be achieved via the reductive amination of diketones using a chiral Brønsted acid as a catalyst. nih.govorganic-chemistry.org The bulky cyclohexyl groups of ethanedione, dicyclohexyl- would likely play a significant role in the stereodifferentiation step of such catalytic processes. The development of chiral auxiliaries based on sulfur has also proven effective in various asymmetric transformations, including aldol and Michael reactions. scielo.org.mx

Applications in Supramolecular Chemistry

A thorough review of available scientific literature indicates that there are no specific, detailed research findings on the application of ethanedione, dicyclohexyl- in supramolecular chemistry. While the structural features of the molecule suggest potential for such applications, dedicated studies appear to be absent from the public domain.

Research on Derivatives and Analogues of Ethanedione, Dicyclohexyl

Synthesis and Characterization of Substituted Dicyclohexyl-ethanediones

The synthesis of dicyclohexyl-ethanedione derivatives primarily involves reactions of the 1,2-dicarbonyl core rather than substitution on the cyclohexyl rings. The literature provides limited examples of the direct synthesis of dicyclohexyl-ethanediones with substituted rings. Instead, derivatization focuses on the versatile reactivity of the adjacent ketone functionalities.

One common transformation is the reduction of the diketone to form the corresponding diol, 1,2-dicyclohexylethane-1,2-diol. This is typically achieved through catalytic hydrogenation using metal catalysts like palladium on carbon. Another approach involves the nucleophilic addition of organometallic reagents to the carbonyl carbons. For instance, the addition of various methyl-based organometallic reagents to 1,2-dicyclohexylethanedione has been studied, yielding 2,3-dicyclohexyl-2,3-butanediol. researchgate.net The stereochemistry of the resulting diastereoisomeric glycols is a key aspect of their characterization. researchgate.net

A study on the inhibition of mammalian carboxylesterases (CEs) explored a range of substituted 1,2-diones. nih.gov This research involved the synthesis of various alkyl 1,2-diones and 1-phenyl-2-alkyl-1,2-diones. nih.gov While not involving dicyclohexyl groups specifically, the methodologies for creating unsymmetrical diketones are relevant. For example, a series of 1-phenyl-1,2-alkyldiones were synthesized to test how inhibitory potency correlates with hydrophobicity. nih.gov

General non-oxidative methods for preparing 1,2-diketones often employ reliable transformations like the addition of Grignard reagents to N-methyl-N-methoxy (Weinreb) amide intermediates, which can be adapted for creating nonsymmetric aliphatic and aryl-substituted derivatives. acs.org

Table 1: Synthesis of Dicyclohexyl-ethanedione Derivatives

| Precursor | Reagent(s) | Product | Reference |

|---|---|---|---|

| 1,2-Dicyclohexylethanedione | Catalytic Hydrogenation (e.g., Pd/C) | 1,2-Dicyclohexylethane-1,2-diol |

Characterization of these derivatives relies on standard spectroscopic methods. The reduction to diols is confirmed by the appearance of hydroxyl (-OH) stretches in IR spectra and the disappearance of the ketone C=O signal. NMR spectroscopy is crucial for determining the stereochemistry of the resulting diols.

Comparative Studies on Reactivity and Electronic Properties of Ethanedione Analogues (e.g., dicyclopentyl-ethanedione)

Comparative studies between dicyclohexyl-ethanedione and its analogues, such as dicyclopentyl-ethanedione, highlight the significant role of steric hindrance and conformational differences in determining reactivity.

A key study investigated the photochemistry of dicyclopentyl-ethanedione and dicyclohexyl-ethanedione. acs.org Both compounds can undergo a Norrish type II reaction, but the yields of the resulting 2-hydroxycyclobutanone products are notably different. The yield decreases in the order of 2,2,5,5-tetramethyl-3,4-hexanedione > dicyclopentyl-ethanedione > dicyclohexyl-ethanedione, suggesting that the increasing steric bulk and conformational rigidity of the cyclohexyl group compared to the cyclopentyl group hinder the reaction. acs.org

The steric bulk of the dicyclohexyl groups also influences reaction kinetics in other transformations. Compared to less hindered diols, bulky dicyclohexyl derivatives often show slower reaction rates, for example in acetalization reactions, necessitating optimized conditions. nih.gov While the diketone's reactivity is dominated by nucleophilic additions to the electrophilic carbonyls, the size of the alicyclic ring plays a critical role in modulating this reactivity. nih.gov

While reactivity differences are documented, specific comparative studies on the electronic properties of dicyclohexyl-ethanedione versus dicyclopentyl-ethanedione are not prominent in the searched literature. Such studies, likely involving computational methods like Density Functional Theory (DFT), would be necessary to fully separate steric effects from electronic effects, such as subtle differences in the polarization of the carbonyl groups. General DFT studies on related structures confirm its utility for investigating structural and electronic properties. arxiv.orgseejph.commdpi.comrsc.org

Table 2: Comparative Reactivity of Ethanedione Analogues

| Compound | Reaction Type | Observation | Postulated Reason | Reference |

|---|---|---|---|---|

| Dicyclohexyl-ethanedione | Photochemistry (Norrish Type II) | Lower yield of 2-hydroxycyclobutanone product compared to dicyclopentyl analogue. | Increased steric hindrance and conformational rigidity. | acs.org |

| Dicyclopentyl-ethanedione | Photochemistry (Norrish Type II) | Higher yield of 2-hydroxycyclobutanone product compared to dicyclohexyl analogue. | Less steric hindrance. | acs.org |

Design and Synthesis of Conformationally Restricted Ethanedione Derivatives

Conformational restriction is a key strategy in medicinal chemistry and materials science to enhance selectivity, stability, and biological activity. For dicyclohexyl-ethanedione, the two cyclohexane (B81311) rings already impart significant rigidity compared to acyclic analogues. nih.gov The stability of the chair conformation of cyclohexane minimizes angle and torsional strain, and substituents are known to prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org

The design of even more rigid derivatives often involves creating polycyclic systems. While not always starting from dicyclohexyl-ethanedione itself, the synthesis of bicyclic and spirocyclic diketones provides insight into strategies for achieving conformational restriction.

Bicyclic Systems: The synthesis of bicyclo[3.2.1]octane structures, which are prevalent in natural products, represents a method for creating rigid frameworks. acs.org One approach involves the stereodivergent synthesis using Nazarov reagents and alkenyl 1,2-diketones, catalyzed by a Brønsted base, to rapidly construct this bridged skeleton. acs.org Another strategy uses a domino Michael-aldol reaction between a cyclic dione (B5365651) and an alkyl vinyl ketone to produce bicyclic products. mdpi.com

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single atom, are highly three-dimensional and conformationally restricted. The synthesis of spirocyclic 1,2-diamines has been achieved via a dearomatizing intramolecular diamination of phenols, creating complex spirotricyclic systems. rsc.orgrsc.org Another approach describes a one-pot synthesis of spirocyclic pyrido[1,2-a]indole derivatives by reacting 1,3-diketones with 3-(2-bromoethyl)indole. researchgate.net The formation of 5-metalla-spiro[4.5]heterodecenes has been accomplished through the Current time information in Bangalore, IN.mdpi.com-cycloaddition reaction of specific low-valent group 13 compounds with 1,2-diketones like acenaphthenequinone. mdpi.com

Investigation of Heterocyclic Systems Incorporating the Ethanedione Moiety

The 1,2-dicarbonyl unit of ethanedione, dicyclohexyl- is a versatile precursor for synthesizing a wide range of heterocyclic compounds. The most common and well-documented reaction is the condensation with 1,2-diamines to form quinoxalines. mdpi.com

This reaction, known as the Hinsberg quinoxaline (B1680401) synthesis, involves the cyclocondensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. The reaction is typically carried out in a solvent like ethanol (B145695) or acetic acid and can be catalyzed by various acids. researchgate.netmdpi.com This method is highly efficient for producing 2,3-disubstituted quinoxalines, where the substituents are derived from the R-groups of the starting diketone. In the case of ethanedione, dicyclohexyl-, this reaction would yield 2,3-dicyclohexylquinoxaline.

Quinoxaline derivatives are of significant interest due to their broad spectrum of biological activities and applications as dyes and organic semiconductors. researchgate.net

Table 3: General Synthesis of Quinoxaline from 1,2-Diketones

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Aryl 1,2-diamine | 1,2-Diketone (e.g., Dicyclohexyl-ethanedione) | Phenol / EtOH:H₂O (Room Temp) | 2,3-Disubstituted quinoxaline | mdpi.com |

Beyond quinoxalines, the ethanedione moiety can be incorporated into other heterocyclic systems. For example, cyclocondensation with other bifunctional reagents can lead to the formation of diazepines or other N-heterocycles. thieme-connect.de The reaction with hydrazine (B178648) derivatives can yield dihydrazones, which are themselves useful intermediates for further heterocyclic synthesis.

Functionalization Strategies for Modulating Reactivity or Specific Interactions

Modulating the reactivity of the dicyclohexyl-ethanedione core is essential for fine-tuning its properties for specific applications. Several functionalization strategies have been explored for 1,2-diketones.

One powerful strategy involves leveraging the unique reactivity of the enol form of cyclic 1,2-diketones, known as diosphenols. nih.gov This allows for stereoselective alkylation reactions. For example, a palladium-catalyzed asymmetric allylic alkylation (AAA) followed by a Claisen rearrangement can install carbon substituents at the α-position with excellent chirality transfer. nih.gov This provides a method to functionalize the core while controlling its three-dimensional structure.

Another strategy involves modifying the dione core itself. A formal decarbonylation of diaryl 1,2-diketones to produce diaryl ketones has been achieved using a CeO₂ catalyst. This reaction proceeds through a benzilic-acid rearrangement followed by oxidative decarboxylation, fundamentally altering the ethanedione moiety.

The inhibitory activity of 1,2-dione derivatives against enzymes like carboxylesterases can be modulated through strategic functionalization. nih.gov Studies have shown that the inhibitory potency of these compounds is directly correlated with the hydrophobicity (clogP) of the substituents on the dione framework. nih.gov Furthermore, the electrophilicity of the carbonyl groups, which can be altered by introducing different atoms vicinal to the carbonyls, also plays a crucial role. For instance, introducing a brominated methylene (B1212753) group next to the carbonyls resulted in potent inhibition, whereas other heteroatoms led to a loss of potency. nih.gov This demonstrates that a combination of steric, electronic, and hydrophobic tuning can be used to modulate specific biological interactions.

Emerging Research Frontiers for Ethanedione, Dicyclohexyl

Integration with Flow Chemistry and Microreactor Technologies for Scalable Synthesis

The synthesis of specialized chemical compounds like Ethanedione, dicyclohexyl- is increasingly benefiting from the adoption of flow chemistry and microreactor technologies. These approaches offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. vapourtec.commdpi.com

Flow chemistry involves the continuous movement of reagents through a network of tubes and reactors, allowing for precise control over parameters such as temperature, pressure, and reaction time. vapourtec.comnih.gov This level of control is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, which can be challenging to manage in large-scale batch reactors. europa.eu Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, leading to higher yields and selectivities. beilstein-journals.orgd-nb.info

While specific studies on the continuous flow synthesis of Ethanedione, dicyclohexyl- are not yet prevalent, the successful application of this technology to the synthesis of other α-diketones provides a strong precedent. For instance, a heterogeneous continuous-flow procedure has been developed for the polarity reversal of aromatic α-diketones, demonstrating the feasibility of using packed-bed microreactors for their transformation. beilstein-journals.orgd-nb.info Furthermore, the synthesis of dicarbonyl indoles has been achieved using a two-step continuous flow system, highlighting the potential for multi-step syntheses involving diketone functionalities. dicp.ac.cn The scalability of flow processes is a key driver for their adoption, with established strategies for both scaling-up (increasing reactor size) and numbering-up (running multiple reactors in parallel). scielo.brchimia.ch

Table 1: Comparison of Batch vs. Flow Synthesis for α-Diketones

| Feature | Batch Synthesis | Flow Synthesis |

| Scalability | Challenging, often requires re-optimization of parameters. | More straightforward through scaling-up or numbering-up. scielo.br |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to smaller reaction volumes and better heat dissipation. europa.eu |

| Reaction Control | Less precise control over temperature, mixing, and time. | Precise control over all reaction parameters. nih.gov |

| Efficiency | Can lead to lower yields and selectivity. | Often results in higher yields and improved selectivity. beilstein-journals.org |

| Automation | More difficult to automate. | Readily amenable to automation. |

The adaptation of existing methods for α-diketone synthesis to a continuous flow process represents a promising avenue for the efficient and scalable production of Ethanedione, dicyclohexyl-.

Exploration in Catalyst Design and Ligand Development

The dicyclohexyl moiety is a common feature in a variety of successful ligands used in homogeneous catalysis, suggesting a potential role for Ethanedione, dicyclohexyl- in this field. The steric bulk and electron-donating properties of the cyclohexyl groups can significantly influence the activity and selectivity of a metal catalyst.

A prominent example is the use of biaryl phosphine (B1218219) ligands, such as those developed by Buchwald, which often incorporate dicyclohexylphosphine (B1630591) groups. sigmaaldrich.com These ligands have proven highly effective in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. sigmaaldrich.com The steric hindrance provided by the dicyclohexyl groups can promote reductive elimination and stabilize the active catalytic species.

Ethanedione, dicyclohexyl- itself can serve as a precursor for the synthesis of novel ligands. The 1,2-dione functionality is a versatile platform for creating a range of ligand architectures, including N-heterocyclic carbenes (NHCs) and diimine ligands. For example, α-diketones can react with amines to form α-diimines, which are effective ligands for a variety of transition metals. While research into ligands derived specifically from Ethanedione, dicyclohexyl- is still in its early stages, the established chemistry of α-diketones points towards a rich area for exploration. The synthesis of chiral phosphine ligands has been demonstrated using catalytic hydrophosphination, a process that could potentially be adapted for derivatives of Ethanedione, dicyclohexyl-. nih.gov

The development of new catalysts and ligands is crucial for advancing chemical synthesis, and the unique structural features of Ethanedione, dicyclohexyl- make it an intriguing candidate for further investigation in this area.

Studies in Mechanochemistry and Solid-State Reactions

Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a powerful and sustainable alternative to traditional solvent-based synthesis. beilstein-journals.orgnih.gov These reactions are typically carried out by grinding or milling solid reactants together, often in the absence of a solvent or with minimal amounts of liquid. nih.gov This approach can lead to the formation of novel products and can significantly reduce waste and energy consumption. beilstein-journals.org

The application of mechanochemistry to the synthesis of organic compounds is a rapidly growing field. For instance, the mechanochemical synthesis of quinoxalines and their fused derivatives has been successfully achieved using α-diketones as starting materials. rsc.org This demonstrates the potential for Ethanedione, dicyclohexyl- to be used as a building block in the solid-state synthesis of complex heterocyclic structures. Furthermore, multicomponent reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis, have been adapted to mechanochemical conditions, using cyclic α-diketones as reactants. rsc.org

Solid-state reactions, in general, are governed by the packing of molecules in the crystal lattice. nffa.eursc.org Topochemical polymerizations, for example, rely on the precise alignment of monomers in the solid state to control the stereochemistry of the resulting polymer. rsc.org While the solid-state reactivity of Ethanedione, dicyclohexyl- has not been extensively studied, the principles of crystal engineering suggest that it could be designed to undergo specific solid-state transformations. rsc.org The development of robotic systems for mechanochemical synthesis offers the potential for greater control and reproducibility in these reactions, which could accelerate the discovery of new solid-state reactions involving Ethanedione, dicyclohexyl-. rsc.org

Table 2: Examples of Mechanochemical Reactions Involving α-Diketones

| Reaction Type | Reactants | Product | Reference |

| Quinoxaline (B1680401) Synthesis | α-Diketone, o-phenylenediamine | Quinoxaline | rsc.org |

| Hantzsch Dihydropyridine Synthesis | Cyclic α-diketone, aldehyde, ammonia | Dihydropyridine | rsc.org |

| Thiolation of α-Imino Ketones | 2-Oxo aldehyde, amine, thiol | α,α-Amino thioketone | nih.govacs.org |

The exploration of mechanochemistry and solid-state reactions of Ethanedione, dicyclohexyl- holds promise for the discovery of new synthetic methodologies and novel materials.

Development of Advanced Spectroscopic Probes Utilizing Dicyclohexyl-ethanedione Scaffolds

Fluorescent probes are indispensable tools in chemical biology and materials science for the detection and imaging of a wide range of analytes and processes. nih.govnih.gov The design of these probes often involves the incorporation of a fluorophore, a recognition element, and a signaling mechanism. The α-diketone functionality present in Ethanedione, dicyclohexyl- offers a versatile platform for the construction of novel fluorescent probes.

One approach involves the synthesis of fluorescent molecules with aggregation-induced emission (AIE) properties. AIE-active molecules are typically non-emissive in solution but become highly fluorescent upon aggregation, making them ideal for sensing applications. beilstein-journals.org The synthesis of α-fluorinated boron ketoiminates (F-BKIs) from 4-fluoroisoxazoles has been shown to produce compounds with AIE characteristics. beilstein-journals.orgnih.govbeilstein-journals.org Given that α-diketones are precursors to such structures, Ethanedione, dicyclohexyl- could be used to create novel AIE-active probes.

Furthermore, the reaction of α-diketones with other molecules can lead to the formation of fluorescent products. For example, the reaction of α-diketones with 2-pyridinecarboxaldehyde (B72084) can yield boron 2-(2′-pyridyl)imidazole complex (BOPIM) derivatives, which exhibit high fluorescence intensity in both solution and the solid state. researchgate.net The development of fluorescent enone-derived alpha-amino acids has also been reported, highlighting the potential for creating fluorescent biomolecules from ketone-containing precursors. nih.gov

The design of fluorescent probes often relies on mechanisms such as photoinduced electron transfer (PeT). rsc.org The dicyclohexyl-ethanedione scaffold could be incorporated into PeT-based probes, where the dione (B5365651) moiety acts as a recognition site that modulates the fluorescence of a nearby fluorophore upon binding to an analyte. The development of bimane-based fluorescent probes with tunable photophysical properties further illustrates the potential for creating sophisticated sensors based on small organic molecules. rsc.org

Sustainable Chemistry Approaches in the Synthesis and Application of Ethanedione, dicyclohexyl-

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. The synthesis and application of Ethanedione, dicyclohexyl- can benefit significantly from the adoption of these principles.

Several green methods for the synthesis of α-diketones have been reported. One such method involves the one-pot cascade synthesis of α-diketones from aldehydes and ketones in water, using a bifunctional iron nanocomposite catalyst and hydrogen peroxide as a green oxidant. rsc.org Another approach utilizes carbon dioxide to assist in the synthesis of non-symmetric α-diketones from aldehydes with transition-metal-free catalysts. rsc.org The ozonolysis of alkynes has also been identified as an environmentally friendly route to α-diketones, avoiding the use of heavy metal oxidants. thieme.de

The use of mechanochemistry, as discussed in section 8.3, is another key aspect of sustainable chemistry, as it often eliminates the need for solvents. beilstein-journals.org The development of eco-friendly synthesis of oximes from carbonyl compounds, including α-diketones, using a recoverable nanocatalyst under solvent-free conditions, further highlights the potential for green transformations of Ethanedione, dicyclohexyl-. nanochemres.org

In addition to its synthesis, the applications of Ethanedione, dicyclohexyl- can also be aligned with sustainable chemistry principles. For example, its use in catalysis could lead to more efficient and atom-economical transformations. The development of catalysts based on earth-abundant metals, for which ligands derived from Ethanedione, dicyclohexyl- could be designed, is a key goal in sustainable catalysis.

By embracing green chemistry principles, the research and development of Ethanedione, dicyclohexyl- can contribute to a more sustainable chemical industry.

Q & A

Q. What validation criteria confirm DCHP’s identity in novel synthetic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.